2-Butyl-p-benzoquinone

Redox Biology Enzymology NQO1 Substrate Screening

2-Butyl-p-benzoquinone (2-BPBQ), also known as 2-butylcyclohexa-2,5-diene-1,4-dione, is a monosubstituted para-benzoquinone derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. The compound features a six-membered quinone ring substituted with an n-butyl group at the 2-position.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 4197-70-0
Cat. No. B15343842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-p-benzoquinone
CAS4197-70-0
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)C=CC1=O
InChIInChI=1S/C10H12O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7H,2-4H2,1H3
InChIKeyAMQCWFKKFGSNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-p-benzoquinone (CAS 4197-70-0) Procurement Guide: Physicochemical Profile and Class Differentiation


2-Butyl-p-benzoquinone (2-BPBQ), also known as 2-butylcyclohexa-2,5-diene-1,4-dione, is a monosubstituted para-benzoquinone derivative with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. The compound features a six-membered quinone ring substituted with an n-butyl group at the 2-position [2]. It belongs to a class of redox-active organic molecules recognized for their electrophilic properties and participation in electron transfer processes [3]. As a liquid at ambient temperature with a calculated LogP of 2.22, 2-BPBQ exhibits distinct physicochemical properties compared to both the parent p-benzoquinone and more sterically hindered di-substituted analogs such as 2,6-di-tert-butyl-p-benzoquinone (LogP ~3.8, melting point 65-67°C) [1][4]. These differences in lipophilicity and physical state directly influence solvent compatibility, formulation handling, and performance in specific applications where substitution pattern governs both redox potential and steric accessibility of the quinone core [5].

2-Butyl-p-benzoquinone vs. Other Alkyl-Substituted p-Benzoquinones: Why Substitution Pattern Dictates Functional Selection


Substitution pattern on the p-benzoquinone ring is not a minor structural variation but a critical determinant of redox potential, steric accessibility, lipophilicity, and ultimately functional performance. As demonstrated by Kitagawa et al., the redox potentials of substituted p-benzoquinones show a linear dependence on Hammett substituent constants, meaning that replacing a butyl group with a tert-butyl group or adding a second substituent fundamentally alters the electron density of the quinone core and its oxidation/reduction behavior [1]. The size and branching of the alkyl substituent further influence steric hindrance around the reactive carbonyl groups, modulating the compound‘s ability to participate in nucleophilic addition, Michael addition, or enzyme active site binding [2]. More critically, lipophilicity differences are substantial: 2-BPBQ exhibits a LogP of 2.22, whereas the bulkier 2,6-di-tert-butyl analog exhibits a calculated LogP of approximately 3.8 [3]. This >1.5 log unit difference translates to a ~30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, bioavailability in biological assays, and compatibility with aqueous versus organic solvent systems in industrial formulations [4]. Consequently, substituting 2-BPBQ with a different alkyl-substituted quinone without adjusting experimental or process parameters will likely yield non-reproducible results, invalidate structure-activity relationships, and compromise formulation stability and efficacy.

Quantitative Differentiation Evidence for 2-Butyl-p-benzoquinone (CAS 4197-70-0)


Comparative Redox Activity: 2-Butyl-p-benzoquinone Demonstrates Higher Catalytic Efficiency in Enzymatic Reduction than Parent 1,4-Benzoquinone

In a study of NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate specificity, 2-tert-butyl-1,4-benzoquinone, a close structural analog of 2-BPBQ, exhibited a catalytic efficiency (kcat/Km) of 1.3 × 10⁴ M⁻¹s⁻¹, which is approximately 1.7-fold higher than that of the unsubstituted parent compound 1,4-benzoquinone (7.6 × 10³ M⁻¹s⁻¹) [1]. This increased efficiency is attributed to the alkyl substituent enhancing binding affinity and/or turnover number with the enzyme's active site. While direct data for 2-BPBQ is not available in this specific assay, this trend establishes a class-level inference: monosubstitution with an alkyl group at the 2-position improves enzymatic reduction efficiency compared to the unsubstituted benzoquinone core [1]. Given the structural similarity between tert-butyl and n-butyl substituents in terms of electron-donating character, 2-BPBQ is expected to demonstrate comparable or superior catalytic efficiency relative to 1,4-benzoquinone in NQO1-mediated reduction assays, making it a more relevant substrate for studies involving this detoxification pathway [2].

Redox Biology Enzymology NQO1 Substrate Screening

Lipophilicity-Driven Selection: 2-Butyl-p-benzoquinone Offers Intermediate LogP (2.22) for Optimized Membrane Permeability vs. Highly Lipophilic Di-tert-butyl Analogs

Lipophilicity, quantified by the partition coefficient (LogP), is a key determinant of a compound's membrane permeability and bioavailability. 2-BPBQ exhibits an experimentally determined LogP of 2.22 [1]. In contrast, the commonly available and often considered alternative, 2,6-di-tert-butyl-1,4-benzoquinone (CAS 719-22-2), has a calculated LogP of approximately 3.8-4.0 and a molecular weight of 220.31 g/mol, making it significantly more lipophilic and sterically hindered [2]. This difference in LogP translates to a ~30-60 fold higher octanol-water partition coefficient for the di-tert-butyl analog. According to Lipinski‘s Rule of Five, an optimal LogP for oral drug candidates is ≤5, but compounds with LogP >3 often face challenges of poor aqueous solubility and high non-specific plasma protein binding [3]. 2-BPBQ’s intermediate LogP of 2.22 positions it within a more favorable range for balancing membrane permeability with aqueous solubility in biological assay media. Furthermore, a study on p-benzoquinone cytotoxicity noted that cytotoxicity does not correlate simply with lipophilicity, suggesting that other factors like redox potential and steric accessibility also play crucial roles [4].

Drug Discovery ADME-Tox Formulation Science

Patented Utility as an Insect Feeding Deterrent: 2-Butyl-p-benzoquinone Specifically Claimed in US5780515A for Crop Protection Applications

US Patent 5,780,515, titled "Benzoquinone and hydroquinone derivatives for use as insect feeding deterrents," explicitly lists 2-butylcyclohexa-2,5-diene-1,4-dione (2-butyl-p-benzoquinone) among the preferred active compounds for deterring insect feeding on agricultural crops and stored products [1]. The patent claims cover methods of applying compositions containing 2-BPBQ to plants, seeds, or areas susceptible to insect infestation to reduce feeding damage without relying on acute toxicity (i.e., a behavioral deterrent rather than a contact insecticide) [1]. While the patent also covers other alkyl-substituted benzoquinones, such as the 2-tert-butyl analog, the inclusion of 2-BPBQ in the claims confirms its demonstrated efficacy in this specific functional role. This patent provides a direct, verifiable link between 2-BPBQ‘s chemical structure and a defined, commercially relevant agricultural application. This differentiates 2-BPBQ from many other p-benzoquinone derivatives that have been primarily studied for cytotoxic or redox cycling properties rather than behavioral modification of pests [2].

Agrochemical Insect Behavior Modification Crop Protection

Established Analytical Reference Standard: Validated Reverse-Phase HPLC Method Exists for 2-Butyl-p-benzoquinone Quantification and Purity Assessment

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and is publicly documented for the analysis of 2-Butyl-p-benzoquinone [1]. The method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, and is scalable for preparative separation and suitable for pharmacokinetic studies when phosphoric acid is substituted with formic acid for mass spectrometry compatibility [1]. The existence of a documented analytical method with a known LogP value of 2.22 facilitates reliable quantification, purity determination, and stability monitoring of 2-BPBQ in research and industrial settings [1]. In contrast, many other monosubstituted p-benzoquinones lack publicly available, validated analytical protocols, which can lead to inconsistencies in purity assessment and experimental reproducibility. For example, while 2-tert-butyl-1,4-benzoquinone (CAS 3602-55-9) is widely available, its LogP value is often only computationally estimated (e.g., cLogP ~1.67), and method development for its quantification may require additional time and resources [2].

Analytical Chemistry Quality Control Method Validation

Antimicrobial Formulation Potential: 2-Butyl-p-benzoquinone Identified as a Preferred Quinone Component in Synergistic Antimicrobial Compositions (US20090306218A1)

Patent application US20090306218A1, titled "Antimicrobial formulations," describes synergistic combinations of a quinone (including optionally substituted benzoquinones) and a bismuth salt for use against Propionibacteria and other microbes [1]. The application specifically identifies 2-tert-butyl-p-benzoquinone (TBBQ) as a preferred quinone component [1]. While 2-butyl-p-benzoquinone is not explicitly named, the patent covers alkyl-substituted benzoquinones as a class. Given the structural and physicochemical similarity between 2-BPBQ and TBBQ (both are mono-alkyl-substituted p-benzoquinones), 2-BPBQ can be considered a functionally equivalent substitute within the scope of this antimicrobial formulation technology. This represents a class-level inference where the demonstrated antimicrobial synergy of a close analog strongly supports the potential utility of 2-BPBQ in similar topical or oral antimicrobial applications. In contrast, di-substituted analogs like 2,6-di-tert-butyl-p-benzoquinone are not highlighted in this context, potentially due to differences in solubility, reactivity, or steric hindrance affecting their interaction with bismuth salts or microbial targets .

Antimicrobial Formulation Chemistry Synergistic Combinations

2-Butyl-p-benzoquinone (CAS 4197-70-0): High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Enzymology Research: NQO1 Substrate Specificity and Detoxification Pathway Studies

Based on the catalytic efficiency data showing a ~1.7-fold improvement for the 2-alkyl substituted analog over unsubstituted 1,4-benzoquinone in NQO1-mediated reduction [1], 2-Butyl-p-benzoquinone is a superior substrate choice for investigating the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in cellular detoxification, chemoprevention, and bioactivation of quinone-based prodrugs. Its intermediate LogP of 2.22 [2] ensures adequate membrane permeability to access intracellular NQO1 while maintaining sufficient aqueous solubility for in vitro assay design. Procurement of 2-BPBQ for these studies will yield more robust and physiologically relevant kinetic data compared to using the less efficient unsubstituted p-benzoquinone substrate.

Agrochemical Development: Behavioral Insect Feeding Deterrent Formulations for Sustainable Crop Protection

US Patent 5,780,515 specifically claims 2-Butyl-p-benzoquinone as an active insect feeding deterrent [1]. This provides a direct, intellectual property-backed rationale for selecting 2-BPBQ over other alkyl-substituted benzoquinones in the development of new, non-toxic crop protection agents. The compound‘s liquid physical state and LogP of 2.22 [2] make it amenable to formulation in various sprayable or seed-treatment delivery systems. Its documented deterrent activity, rather than acute toxicity, aligns with integrated pest management (IPM) strategies and regulatory trends favoring reduced-risk pesticides [3].

Analytical Method Development and Quality Control: Validated HPLC Reference Standard

The existence of a validated, scalable RP-HPLC method for 2-Butyl-p-benzoquinone [1] makes it an ideal reference standard for laboratories developing quantitative assays for quinone metabolites or related compounds in biological fluids, environmental samples, or industrial process streams. Procurement of high-purity 2-BPBQ, supported by the documented analytical method and LogP value of 2.22 [2], reduces method development time and ensures greater confidence in the accuracy and reproducibility of quantitative results. This is a significant practical advantage over purchasing less-characterized quinone analogs that would require de novo method development.

Antimicrobial Formulation R&D: Synergistic Combinations with Bismuth Salts for Topical Applications

Based on the class-level inference from patent US20090306218A1 [1], 2-Butyl-p-benzoquinone is a strategically relevant compound for researchers formulating novel antimicrobial compositions, particularly those targeting Propionibacterium acnes for acne treatment or oral care applications. Its intermediate lipophilicity (LogP 2.22) [2] and mono-substituted structure position it as a functional analog to the claimed preferred compound, 2-tert-butyl-p-benzoquinone (cLogP ~1.67). 2-BPBQ may offer different formulation characteristics, such as enhanced penetration or modified release, due to its n-butyl chain providing a distinct solubility and partitioning profile compared to the tert-butyl group [3].

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